tetrasodium bis(2-{[4-(2-{2-amino-4-oxo-1H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioate) pentahydrate
Description
Tetrasodium bis(2-{[4-(2-{2-amino-4-oxo-1H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioate) pentahydrate is a sodium salt of a bis-substituted pentanedioate derivative. Its core structure features a pyrrolo[2,3-d]pyrimidine ring, a bicyclic system with a 5-membered pyrrole fused to a 4-membered pyrimidine-dione. The compound includes:
- Two glutamic acid-derived pentanedioate moieties, each linked via a formamido group to a phenyl ring.
- Ethyl spacers connecting the phenyl rings to the pyrrolopyrimidine core.
- Four sodium counterions and five water molecules in its hydrated form.
Properties
Molecular Formula |
C40H48N10Na4O17 |
|---|---|
Molecular Weight |
1032.8 g/mol |
IUPAC Name |
tetrasodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;pentahydrate |
InChI |
InChI=1S/2C20H21N5O6.4Na.5H2O/c2*21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h2*1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;;;5*1H2/q;;4*+1;;;;;/p-4 |
InChI Key |
ZCTCZKWJFTYNMZ-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, sodium salt, hydrate involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-purity reagents and solvents to minimize impurities and maximize yield. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, sodium salt, hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to a lower oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, sodium salt, hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It plays a role in studying cellular processes and metabolic pathways, particularly those involving amino acids and nucleotides.
Medicine: It is investigated for its potential therapeutic effects, including its role in cancer treatment and as an antifolate agent.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, sodium salt, hydrate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes involved in folate metabolism, such as thymidylate synthase and dihydrofolate reductase. By inhibiting these enzymes, the compound disrupts the synthesis of nucleotides, leading to the inhibition of cell proliferation and growth, particularly in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares the target compound with structurally related analogs from the evidence:
Key Findings from Comparative Analysis
Solubility and Bioavailability: The tetrasodium salt form of the target compound enhances aqueous solubility compared to free acids (e.g., (2R)-configured analog in ), making it suitable for intravenous formulations . In contrast, trifluoromethyl-containing analogs () exhibit higher lipophilicity, favoring oral absorption but requiring formulation adjustments for solubility .
Stereochemical Influence :
- The (2R) and (2S) configurations in glutamic acid derivatives () dictate binding specificity to enzymes like glutamate receptors or dihydrofolate reductase (DHFR). The target compound’s stereochemistry (unclear from name) could similarly affect activity .
Biological Targets :
- Pyrrolo[2,3-d]pyrimidine analogs (target compound and ) mimic purines, suggesting kinase or GTPase inhibition.
- Spiro and trifluoromethyl-substituted compounds () are typical in kinase inhibitors (e.g., EGFR or VEGFR), leveraging lipophilic groups for target binding .
- Tetrahydropteridine derivatives () align with antifolate agents, targeting DHFR in cancer or bacterial pathways .
Biological Activity
Tetrasodium bis(2-{[4-(2-{2-amino-4-oxo-1H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioate) pentahydrate is a complex organic compound with significant potential for various biological applications. This article aims to explore its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the pyrrolopyrimidine moiety is particularly noteworthy due to its established role in medicinal chemistry.
Molecular Formula : C₃₁H₃₃N₅O₁₄Na₄
Molecular Weight : 753.64 g/mol
IUPAC Name : this compound
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolopyrimidine derivatives. These compounds exhibit inhibitory activity against various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : The compound has shown efficacy in inhibiting BRAF(V600E) and EGFR kinases, which are crucial in cancer progression .
- Induction of Apoptosis : Research indicates that it can induce apoptosis in tumor cells, leading to reduced viability and proliferation.
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and protein synthesis pathways, making it a candidate for further development as an antibiotic agent.
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases.
Case Studies
-
Antitumor Efficacy in Cell Lines
- A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
-
Antibacterial Activity Assessment
- A series of experiments tested the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus.
- The compound's ability to penetrate bacterial membranes was confirmed using fluorescence microscopy.
-
Inflammation Model Studies
- In a murine model of acute inflammation induced by LPS (lipopolysaccharide), treatment with the compound significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
